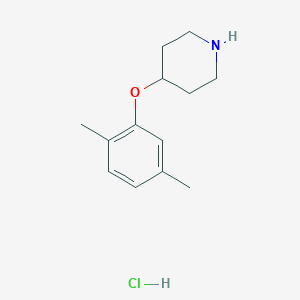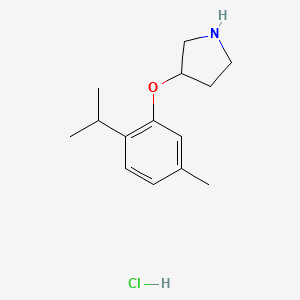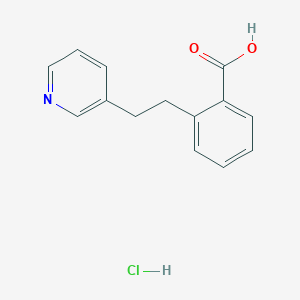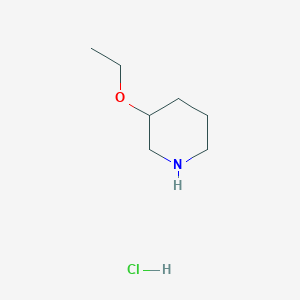
4-(2,5-Dimethylphenoxy)piperidinhydrochlorid
Übersicht
Beschreibung
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H19NO•HCl and has a molecular weight of 241.76 .
Molecular Structure Analysis
The InChI code for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H . This indicates the presence of a piperidine ring with a dimethylphenoxy group attached to it. Physical And Chemical Properties Analysis
4-(2,5-Dimethylphenoxy)piperidine hydrochloride is a powder with a molecular weight of 241.76 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Proteomforschung
4-(2,5-Dimethylphenoxy)piperidinhydrochlorid: wird in der Proteomik eingesetzt, der groß angelegten Untersuchung von Proteinen, ihren Strukturen und Funktionen. Die Verbindung dient als biochemisches Werkzeug, um Protein-Interaktionen und -Dynamik in biologischen Systemen zu untersuchen. Seine molekularen Eigenschaften können bei der Isolierung und Charakterisierung von Proteinen helfen, insbesondere bei der Untersuchung von Protein-Ligand-Interaktionen .
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung für die Synthese von Pharmazeutika wertvoll. Sein Piperidin-Molekülteil ist ein häufiges Strukturmotiv in vielen therapeutischen Wirkstoffen. Forscher nutzen seine chemische Struktur, um neuartige Verbindungen mit potenziellen pharmakologischen Aktivitäten zu entwickeln, wie z. B. Enzyminhibitoren oder Rezeptormodulatoren .
Biotechnologische Anwendungen
Biotechnologische Anwendungen von This compound umfassen seine Verwendung als Ausgangsstoff oder Zwischenprodukt bei der Synthese komplexer Biomoleküle. Es kann zur Modifizierung von genetischem Material oder Proteinen verwendet werden, was zu Fortschritten in der Gentherapie und Impfstoffentwicklung beiträgt .
Pharmakologie
Pharmakologisch sind Piperidinderivate für ihre breite Palette an Aktivitäten bekannt. Diese spezielle Verbindung könnte auf ihre Auswirkungen auf verschiedene biologische Pfade untersucht werden, was möglicherweise zur Entwicklung neuer Medikamente für Krankheiten führt, bei denen eine Modulation dieser Pfade vorteilhaft ist .
Neurowissenschaftliche Forschung
In der Neurowissenschaft könnte This compound verwendet werden, um neuronale Prozesse und Gehirnfunktionen zu untersuchen. Seine Struktur könnte mit neuronalen Rezeptoren oder Enzymen interagieren und Einblicke in die Behandlung neurologischer Erkrankungen liefern .
Materialwissenschaft
Die Materialforschung könnte die Verwendung von This compound bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften untersuchen. Seine Einarbeitung in Polymere oder Beschichtungen könnte zu Materialien führen, die eine verbesserte Haltbarkeit oder spezifische Wechselwirkungen mit anderen chemischen Substanzen aufweisen .
Wirkmechanismus
While the specific mechanism of action for 4-(2,5-Dimethylphenoxy)piperidine hydrochloride is not available, piperidine derivatives like piperine have been studied for their physiological effects. Piperine, for instance, has been found to have antioxidant, anti-inflammatory, and anti-apoptotic properties, and can enhance bioavailability of other compounds. These properties make it potentially useful in managing various disease conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIRYZAJPCXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)

![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)

